![molecular formula C17H15Br2N5O2 B13361381 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)
2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol is a complex organic compound that belongs to the class of triazinobenzimidazoles. This compound is characterized by its unique structure, which includes a triazino[1,2-a]benzimidazole core, substituted with amino, dibromo, and ethoxyphenol groups. The compound has garnered interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.
準備方法
The synthesis of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the triazino[1,2-a]benzimidazole core . The dibromo and ethoxyphenol substitutions are introduced through subsequent reactions involving bromination and ethoxylation under controlled conditions.
化学反応の分析
2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts like piperidine . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
科学的研究の応用
2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol has several scientific research applications:
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it a potential candidate for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol primarily involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA . By inhibiting DHFR, the compound disrupts DNA synthesis, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of antimicrobial and anticancer research.
類似化合物との比較
Similar compounds to 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol include other triazinobenzimidazole derivatives, such as:
4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: This compound also inhibits dihydrofolate reductase and has been studied for its potential antimicrobial and anticancer properties.
4-Aroyl-[1,3,5]triazino[1,2-a]benzimidazole derivatives: These compounds have shown various biological activities and are synthesized using similar cyclization methodologies.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C17H15Br2N5O2 |
|---|---|
分子量 |
481.1 g/mol |
IUPAC名 |
2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol |
InChI |
InChI=1S/C17H15Br2N5O2/c1-2-26-11-7-8(18)13(19)12(14(11)25)15-22-16(20)23-17-21-9-5-3-4-6-10(9)24(15)17/h3-7,15,25H,2H2,1H3,(H3,20,21,22,23) |
InChIキー |
DDKGTJVOCXFMTP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C(=C1O)C2N=C(NC3=NC4=CC=CC=C4N23)N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


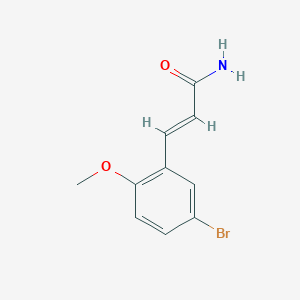
![1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361305.png)
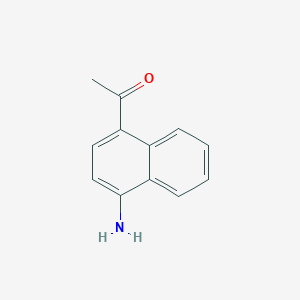
![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361316.png)

![4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13361340.png)

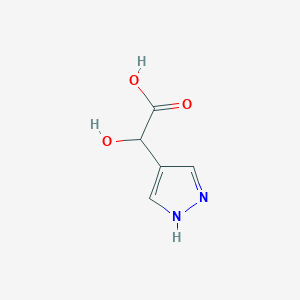
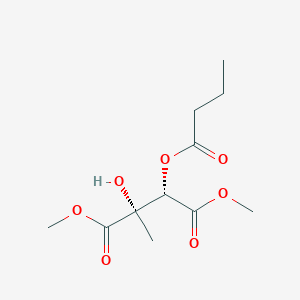
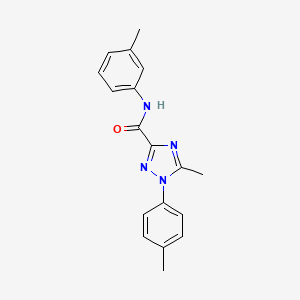


![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B13361368.png)
![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
